molecular formula C12H21ClO3 B14372012 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane CAS No. 89878-96-6

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane

Cat. No.: B14372012
CAS No.: 89878-96-6
M. Wt: 248.74 g/mol
InChI Key: PFDVNFJMEIMXGE-UHFFFAOYSA-N
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Description

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butyl group and a chloro-trimethoxyethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of a cyclopropane derivative with appropriate reagents to introduce the butyl and chloro-trimethoxyethylidene groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane: Similar in structure but may have different substituents or functional groups.

    1-Butyl-2-(1-bromo-2,2,2-trimethoxyethylidene)cyclopropane: Similar but with a bromo group instead of a chloro group.

    1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclobutane: Similar but with a cyclobutane ring instead of a cyclopropane ring.

Uniqueness

This compound is unique due to its specific combination of substituents and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

89878-96-6

Molecular Formula

C12H21ClO3

Molecular Weight

248.74 g/mol

IUPAC Name

1-butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane

InChI

InChI=1S/C12H21ClO3/c1-5-6-7-9-8-10(9)11(13)12(14-2,15-3)16-4/h9H,5-8H2,1-4H3

InChI Key

PFDVNFJMEIMXGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1=C(C(OC)(OC)OC)Cl

Origin of Product

United States

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